JNJ 10329670

Description

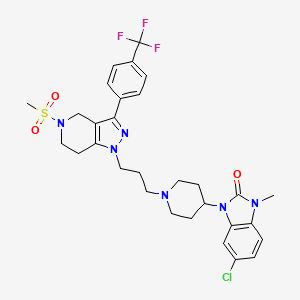

Structure

3D Structure

Properties

CAS No. |

400797-24-2 |

|---|---|

Molecular Formula |

C30H34ClF3N6O3S |

Molecular Weight |

651.1 g/mol |

IUPAC Name |

5-chloro-1-methyl-3-[1-[3-[5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]propyl]piperidin-4-yl]benzimidazol-2-one |

InChI |

InChI=1S/C30H34ClF3N6O3S/c1-36-26-9-8-22(31)18-27(26)40(29(36)41)23-10-15-37(16-11-23)13-3-14-39-25-12-17-38(44(2,42)43)19-24(25)28(35-39)20-4-6-21(7-5-20)30(32,33)34/h4-9,18,23H,3,10-17,19H2,1-2H3 |

InChI Key |

NVAHQQYCEWEDKM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3CCN(CC3)CCCN4C5=C(CN(CC5)S(=O)(=O)C)C(=N4)C6=CC=C(C=C6)C(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JNJ-10329670; JNJ 10329670; JNJ10329670. |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of JNJ-10329670: A Technical Overview

Initial searches for "JNJ-10329670" did not yield specific results for a compound with this designation. It is possible that this is an internal or less publicly documented identifier. However, research into related Janssen compounds provides insights into potential mechanisms of action for novel neuroactive compounds.

This guide explores the pharmacological profiles of related compounds to offer a potential framework for understanding a molecule like JNJ-10329670, assuming it falls within a similar therapeutic and structural class. The information presented here is based on publicly available data for other "JNJ"-designated compounds and general principles of neuropharmacology.

Postulated Target and Signaling Pathway

Given the nomenclature and common targets for Janssen's neuroscience pipeline, a hypothetical mechanism of action for a compound like JNJ-10329670 could involve the modulation of key neurotransmitter systems. One such prominent target is the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function.

A plausible signaling pathway, based on the actions of other Janssen compounds such as the GluN2A antagonist JNJ-78911118, is depicted below. This pathway illustrates how selective antagonism of a specific NMDA receptor subunit could lead to downstream effects relevant to therapeutic areas like depression.

Caption: Hypothetical signaling pathway for JNJ-10329670 as an NMDA receptor antagonist.

Quantitative Data on Related Compounds

To provide a comparative context, the following table summarizes key quantitative data for JNJ-78911118, a selective GluN2A antagonist. These values are critical for understanding the potency and selectivity of such a compound.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| JNJ-78911118 | GluN1/2A | Fluorescence Assay | IC₅₀ | 44 nM | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard experimental protocols that would be used to characterize a novel compound targeting the NMDA receptor.

Radioligand Binding Assays

This experimental workflow is used to determine the binding affinity of a compound to its target receptor.

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Electrophysiology (Patch Clamp)

This technique is essential for assessing the functional effects of a compound on ion channel activity.

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Conclusion

While direct information on the mechanism of action for JNJ-10329670 is not currently available in the public domain, the examination of related compounds and standard pharmacological methodologies provides a robust framework for its potential characterization. The data and protocols presented serve as a guide for researchers and drug development professionals in understanding the potential pharmacological profile of novel neuroactive agents. Further investigation and publication of data specific to JNJ-10329670 are necessary to fully elucidate its mechanism of action.

References

JNJ-10329670: A Deep Dive into a Selective Cathepsin S Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and experimental methodologies associated with JNJ-10329670, a potent and selective, noncovalent inhibitor of human cathepsin S. This document is intended to serve as a comprehensive resource for researchers in immunology, inflammation, and drug development who are interested in the therapeutic potential of targeting cathepsin S.

Core Tenets of JNJ-10329670 Inhibition

JNJ-10329670 is a non-peptidic, reversible inhibitor that demonstrates high affinity and selectivity for human cathepsin S. Its mechanism of action centers on the crucial role of cathepsin S in the process of antigen presentation by major histocompatibility complex (MHC) class II molecules.

Cathepsin S is a cysteine protease predominantly found in antigen-presenting cells (APCs) such as B cells, dendritic cells, and macrophages. It plays a key role in the degradation of the invariant chain (Ii), a chaperone protein that associates with newly synthesized MHC class II molecules in the endoplasmic reticulum. The progressive cleavage of the invariant chain is a necessary step for the subsequent loading of antigenic peptides onto the MHC class II molecule, which is then presented on the cell surface to CD4+ T cells, initiating an adaptive immune response.

By inhibiting cathepsin S, JNJ-10329670 effectively blocks the final stages of invariant chain proteolysis. This leads to the accumulation of a specific fragment of the invariant chain, known as the p10 fragment (or Lip10), which remains bound to the MHC class II molecule. This occupation of the peptide-binding groove prevents the loading of antigenic peptides, thereby attenuating the activation of antigen-specific T cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for JNJ-10329670, highlighting its potency, selectivity, and cellular activity.

| Parameter | Value | Enzyme Source |

| Ki | ~30 nM | Human Cathepsin S |

Table 1: In Vitro Enzymatic Inhibition

| Enzyme | Activity |

| Human Cathepsin K | Inactive |

| Human Cathepsin L | Inactive |

| Human Cathepsin F | Inactive |

| Mouse Cathepsin S | Less Active |

| Dog Cathepsin S | Less Active |

| Monkey Cathepsin S | Less Active |

| Bovine Cathepsin S | Less Active |

Table 2: Selectivity Profile of JNJ-10329670 [1]

| Assay | Cell Type | IC50 |

| Invariant Chain (p10 fragment) Accumulation | Human B Cell Lines | ~1 µM |

| Invariant Chain (p10 fragment) Accumulation | Primary Human Dendritic Cells | ~1 µM |

Table 3: Cellular Activity of JNJ-10329670 [1]

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical evaluation of JNJ-10329670.

Enzymatic Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of JNJ-10329670 against purified human cathepsin S.

Materials:

-

Recombinant human cathepsin S

-

Fluorogenic cathepsin S substrate (e.g., Z-VVR-AMC)

-

Assay Buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 5 mM dithiothreitol, 1 mM EDTA, pH 5.5)

-

JNJ-10329670

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of JNJ-10329670 in the assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions.

-

Add a solution of recombinant human cathepsin S to each well and incubate for a pre-determined period at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

-

Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

-

Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).

Invariant Chain Proteolysis Assay (Western Blot)

Objective: To assess the ability of JNJ-10329670 to inhibit the processing of the invariant chain in a cellular context.

Materials:

-

Human B cell line (e.g., JY) or primary human dendritic cells

-

Complete cell culture medium

-

JNJ-10329670

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody specific for the N-terminus of the invariant chain (to detect the p10 fragment)

-

Secondary antibody conjugated to horseradish peroxidase (HRP)

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture the human B cells or dendritic cells to the desired density.

-

Treat the cells with various concentrations of JNJ-10329670 for a specified period (e.g., 24-48 hours).

-

Harvest the cells and prepare cell lysates using the lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the invariant chain.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the intensity of the p10 fragment band to determine the IC50 value.

Antigen-Induced T Cell Proliferation Assay

Objective: To evaluate the effect of JNJ-10329670 on the ability of antigen-presenting cells to stimulate T cell proliferation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Specific antigen (e.g., Tetanus Toxoid)

-

JNJ-10329670

-

Complete RPMI 1640 medium

-

Reagents for measuring T cell proliferation (e.g., [3H]-thymidine or CFSE)

-

96-well round-bottom plates

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Pre-incubate the PBMCs with various concentrations of JNJ-10329670 for a short period.

-

Add the specific antigen (e.g., Tetanus Toxoid) to stimulate the cells.

-

Culture the cells for several days (e.g., 5-7 days) to allow for T cell proliferation.

-

Measure T cell proliferation:

-

[3H]-thymidine incorporation: Add [3H]-thymidine to the cultures for the final 18-24 hours. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

CFSE dilution: Label the T cells with CFSE before co-culture. After the incubation period, analyze the dilution of the CFSE signal in the CD4+ T cell population by flow cytometry.

-

-

Calculate the inhibition of T cell proliferation at each concentration of JNJ-10329670 to determine the IC50 value.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the action of JNJ-10329670.

Figure 1: MHC Class II Antigen Presentation Pathway and the Site of JNJ-10329670 Inhibition.

Figure 2: Preclinical Evaluation Workflow for a Cathepsin S Inhibitor like JNJ-10329670.

Conclusion

JNJ-10329670 is a well-characterized, potent, and selective inhibitor of human cathepsin S. Its ability to block invariant chain processing in antigen-presenting cells translates to a functional inhibition of antigen-specific T cell proliferation. The data presented in this guide underscore the potential of JNJ-10329670 as a tool for studying the role of cathepsin S in immune responses and as a potential therapeutic agent for autoimmune diseases and other inflammatory conditions where cathepsin S activity is implicated. Further investigation into its in vivo pharmacokinetics and efficacy in relevant disease models is warranted.

References

JNJ-10329670: A Technical Guide to a Potent and Selective Cathepsin S Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10329670 is a potent, selective, and reversible non-covalent inhibitor of cathepsin S (CatS), a cysteine protease with a critical role in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs). By inhibiting CatS, JNJ-10329670 effectively blocks the final step of Ii degradation, a key process for the subsequent loading of antigenic peptides onto MHC class II molecules and their presentation to CD4+ T cells. This mechanism of action positions JNJ-10329670 as a significant tool for immunological research and a potential therapeutic agent for autoimmune diseases and other immune-mediated disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols for JNJ-10329670.

Chemical Structure and Properties

JNJ-10329670 is a complex heterocyclic molecule. Its chemical identity and core physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of JNJ-10329670

| Property | Value | Reference |

| IUPAC Name | 1-(3-(4-(6-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl)propyl)-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridine | |

| Molecular Formula | C₃₀H₃₄ClF₃N₆O₃S | |

| Molecular Weight | 651.14 g/mol | |

| SMILES | Cn1c2ccc(cc2n(C3CCN(CCCn4c5CCN(Cc5c(-c6ccc(cc6)C(F)(F)F)n4)S(=O)(=O)C)CC3)c1=O)Cl | |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Pharmacological Properties

JNJ-10329670 is characterized by its high affinity and selectivity for human cathepsin S. Its pharmacological profile is detailed in the tables below.

Table 2: In Vitro Potency and Selectivity of JNJ-10329670

| Target | Kᵢ (nM) | Species | Reference |

| Cathepsin S | 34 | Human | |

| Cathepsin K | >10,000 | Human | |

| Cathepsin L | >10,000 | Human | |

| Cathepsin B | >10,000 | Human |

Table 3: In Vivo Pharmacokinetic Parameters of JNJ-10329670

| Species | Dosing Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |

| Mouse | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Detailed in vivo pharmacokinetic data for JNJ-10329670 in preclinical species are not publicly available.

Mechanism of Action and Signaling Pathway

JNJ-10329670 exerts its immunomodulatory effects by inhibiting cathepsin S, thereby disrupting the MHC class II antigen presentation pathway.

Inhibition of Invariant Chain Processing

In antigen-presenting cells (APCs) such as B cells, dendritic cells, and macrophages, newly synthesized MHC class II molecules associate with the invariant chain (Ii). This association prevents premature binding of endogenous peptides. For the MHC class II molecule to be loaded with an exogenous antigenic peptide, the Ii must be proteolytically degraded. Cathepsin S plays a crucial, non-redundant role in the final cleavage of the Ii fragment known as CLIP (class II-associated invariant chain peptide), allowing for the binding of the antigenic peptide. JNJ-10329670, by inhibiting cathepsin S, prevents the removal of CLIP, thus blocking the presentation of antigenic peptides on the surface of APCs to CD4+ T cells.

Experimental Protocols

The following are generalized protocols relevant to the characterization of JNJ-10329670.

Cathepsin S Enzymatic Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of JNJ-10329670 against purified human cathepsin S.

Materials:

-

Purified recombinant human Cathepsin S

-

Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)

-

Assay Buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

JNJ-10329670

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of JNJ-10329670 in assay buffer.

-

Add a fixed volume of the inhibitor dilutions or vehicle (DMSO) to the wells of the microplate.

-

Add a fixed amount of purified Cathepsin S to each well.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence over time.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the Ki value by fitting the data to the appropriate enzyme inhibition model.

Cellular Assay for Invariant Chain Processing

This protocol outlines a Western blot-based method to assess the effect of JNJ-10329670 on the processing of the invariant chain in a human B cell line.

Materials:

-

Human B cell line (e.g., Raji)

-

Cell culture medium and supplements

-

JNJ-10329670

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific for the invariant chain

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture the B cells to the desired density.

-

Treat the cells with various concentrations of JNJ-10329670 or vehicle for a specified time (e.g., 24 hours).

-

Harvest the cells and prepare cell lysates.

-

Quantify the protein concentration of each lysate.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to reduce background signal.

-

Incubate the membrane with the primary antibody against the invariant chain.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and capture the image.

-

Analyze the accumulation of specific invariant chain fragments in the presence of JNJ-10329670.

Synthesis

A detailed, step-by-step protocol for the chemical synthesis of JNJ-10329670 is not publicly available. The synthesis would likely involve a multi-step process, including the formation of the substituted benzimidazolone, the pyrazolopyridine core, and the piperidine linker, followed by their coupling.

Conclusion

JNJ-10329670 is a valuable research tool for studying the role of cathepsin S in immune regulation. Its high potency and selectivity make it a suitable probe for elucidating the intricacies of the MHC class II antigen presentation pathway. Further investigation into its in vivo pharmacokinetic and pharmacodynamic properties will be crucial for assessing its full therapeutic potential in the context of autoimmune and inflammatory diseases.

JNJ-10329670: A Deep Dive into a Selective Cathepsin S Inhibitor for Immunomodulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10329670 is a potent, selective, and reversible noncovalent inhibitor of human cathepsin S (CatS), a lysosomal cysteine protease.[1][2] Cathepsin S plays a pivotal role in the adaptive immune response, primarily through its function in the processing of the invariant chain (Ii) associated with major histocompatibility complex (MHC) class II molecules in antigen-presenting cells (APCs). By blocking this critical step, JNJ-10329670 effectively inhibits antigen presentation and subsequent T-cell activation, highlighting its potential as a therapeutic agent for autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of JNJ-10329670, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.

Core Mechanism of Action: Inhibition of Antigen Presentation

The primary mechanism of action of JNJ-10329670 is the selective inhibition of cathepsin S enzymatic activity. In APCs such as B cells, dendritic cells, and macrophages, cathepsin S is responsible for the final proteolytic cleavage of the invariant chain (Ii) from the MHC class II complex. This degradation process is essential for the subsequent loading of antigenic peptides into the peptide-binding groove of MHC class II molecules. These peptide-MHC class II complexes are then transported to the cell surface for presentation to CD4+ T helper cells, a critical step in initiating an adaptive immune response.

JNJ-10329670, by inhibiting cathepsin S, prevents the degradation of the invariant chain, leading to the accumulation of MHC class II-invariant chain complexes. This, in turn, blocks the loading of antigenic peptides and the presentation of antigens to T cells, ultimately suppressing antigen-specific T cell proliferation and activation.

Quantitative Data

The following tables summarize the key quantitative data for JNJ-10329670, demonstrating its potency and selectivity.

| Parameter | Value | Species | Reference |

| Ki (Cathepsin S) | 34 nM | Human | [1][2] |

Table 1: In Vitro Potency of JNJ-10329670 against Human Cathepsin S

Signaling Pathways and Experimental Workflows

Cathepsin S-Mediated Antigen Presentation Pathway and Inhibition by JNJ-10329670

Caption: Cathepsin S pathway in antigen presentation and its inhibition by JNJ-10329670.

Experimental Workflow: In Vitro Cathepsin S Inhibition Assay

Caption: Workflow for determining the inhibitory activity of JNJ-10329670 on Cathepsin S.

Experimental Protocols

In Vitro Cathepsin S Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50 or Ki) of JNJ-10329670 against purified human cathepsin S.

Materials:

-

Purified recombinant human Cathepsin S

-

Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM DTT and 1 mM EDTA)

-

Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)

-

JNJ-10329670

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of JNJ-10329670 in DMSO.

-

Perform serial dilutions of the JNJ-10329670 stock solution in Assay Buffer to achieve a range of desired final concentrations.

-

In a 96-well black microplate, add a fixed amount of purified human Cathepsin S to each well.

-

Add the diluted JNJ-10329670 solutions to the respective wells. Include a vehicle control (DMSO in Assay Buffer) and a no-enzyme control.

-

Incubate the plate at room temperature for a specified pre-incubation period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic Cathepsin S substrate to all wells.

-

Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of JNJ-10329670.

-

Plot the reaction velocities against the logarithm of the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Cellular Assay for Invariant Chain Proteolysis

Objective: To assess the ability of JNJ-10329670 to inhibit the processing of the invariant chain in a cellular context.

Materials:

-

Antigen-presenting cell line (e.g., human B-lymphoblastoid cell line)

-

Complete cell culture medium

-

JNJ-10329670

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus and reagents

-

Primary antibody specific for the p10 fragment of the invariant chain

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture the antigen-presenting cells to a suitable density in complete cell culture medium.

-

Treat the cells with various concentrations of JNJ-10329670 or vehicle (DMSO) for a predetermined time (e.g., 4-24 hours).

-

After treatment, harvest the cells and wash them with cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the cell lysates by centrifugation to remove cellular debris.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the p10 fragment of the invariant chain.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to quantify the accumulation of the p10 fragment, which is indicative of Cathepsin S inhibition.

Conclusion

JNJ-10329670 is a well-characterized, potent, and selective inhibitor of cathepsin S. Its mechanism of action, centered on the inhibition of MHC class II antigen presentation, provides a strong rationale for its investigation as a therapeutic agent in autoimmune and inflammatory disorders. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working on or interested in the therapeutic potential of cathepsin S inhibition. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of JNJ-10329670.

References

The Double-Edged Sword: Cathepsin S as a Central Mediator and Therapeutic Target in Autoimmune Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cathepsin S (CTSS), a lysosomal cysteine protease, has emerged from its housekeeping role to become a pivotal player in the pathogenesis of numerous autoimmune diseases. Its unique ability to remain active at neutral pH distinguishes it from other cathepsins, allowing it to exert its enzymatic functions both within the endo-lysosomal compartments and in the extracellular space.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of cathepsin S in autoimmunity, focusing on its core mechanisms of action, its involvement in specific diseases, and its validation as a promising therapeutic target. We present quantitative data on its dysregulation, detailed experimental protocols for its study, and visual representations of its key signaling pathways and experimental workflows to support ongoing research and drug development efforts.

Introduction: The Unique Profile of Cathepsin S

Cathepsin S is a member of the papain-like cysteine protease family, primarily expressed in antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages.[1][3][4] Unlike many other lysosomal cathepsins that are optimally active only in the acidic environment of the lysosome, cathepsin S retains significant enzymatic activity across a wide pH range (5.0-7.5).[2] This characteristic is critical to its diverse immunological functions. Intracellularly, it is the key enzyme responsible for the final steps of invariant chain (Ii) degradation, a crucial process for the loading of antigenic peptides onto Major Histocompatibility Complex (MHC) class II molecules.[5][6] Extracellularly, secreted cathepsin S can remodel the extracellular matrix (ECM) and activate cell surface receptors, further propagating inflammatory signals.[1][3][7] Dysregulation of cathepsin S activity is a common feature in several autoimmune disorders, making it an attractive target for therapeutic intervention.[1][8]

Core Mechanism of Action in Autoimmunity

The primary contribution of cathepsin S to autoimmune pathology stems from its indispensable role in the MHC class II antigen presentation pathway.

Invariant Chain Processing and MHC Class II Antigen Presentation

In the endoplasmic reticulum, newly synthesized MHC class II molecules associate with the invariant chain, which prevents premature peptide binding and guides the complex to the endo-lysosomal compartments.[9][10] Within these compartments, the invariant chain is sequentially degraded by various proteases. Cathepsin S performs the final and critical cleavage of the remaining Ii fragment (CLIP), allowing for the loading of exogenous antigenic peptides onto the MHC class II molecule.[5] The mature peptide-MHC class II complex is then transported to the cell surface for presentation to CD4+ T helper cells. In autoimmune diseases, this process enables the presentation of self-antigens, leading to the activation of autoreactive T cells and the subsequent inflammatory cascade. Inhibition of cathepsin S has been shown to result in the accumulation of a class II-associated Ii breakdown product, thereby attenuating the formation of class II-peptide complexes and subsequent antigen presentation.[2][5]

Extracellular Roles and Inflammatory Signaling

Beyond antigen presentation, cathepsin S contributes to inflammation through several other mechanisms:

-

Protease-Activated Receptor (PAR) Activation: Extracellular cathepsin S can cleave and activate PARs, particularly PAR-2, on the surface of various cells.[1][11] This activation triggers downstream signaling cascades, including NF-κB, leading to the production of pro-inflammatory cytokines and chemokines.[3]

-

Extracellular Matrix (ECM) Remodeling: As a potent elastase and collagenase, cathepsin S can degrade components of the ECM such as laminin, fibronectin, and elastin. This activity facilitates immune cell infiltration into tissues and can contribute to the tissue damage seen in autoimmune diseases.

-

Cytokine Activation: Cathepsin S has been identified as the major activator of the pro-inflammatory cytokine IL-36γ, which is strongly associated with psoriasis.[1][9]

Role of Cathepsin S in Specific Autoimmune Diseases

Elevated levels and activity of cathepsin S have been implicated in a range of autoimmune disorders.

Rheumatoid Arthritis (RA)

In RA, a chronic inflammatory disease affecting the joints, cathepsin S is found at significantly elevated levels in the synovial fluid and membrane.[7][12][13] Its expression is particularly high in macrophage-like synoviocytes.[3] This localization suggests a dual role in both driving the autoimmune response through antigen presentation and contributing directly to joint destruction via ECM degradation.[3][12]

Psoriasis

Psoriasis is a chronic inflammatory skin condition where cathepsin S is strongly upregulated, not only in dermal immune cells but also in keratinocytes, which are typically negative for this enzyme in healthy skin.[14][15] Cathepsin S activity is significantly higher in psoriatic skin lesions compared to healthy controls.[1] This increased activity is linked to the processing and activation of IL-36γ, a key cytokine in psoriatic inflammation.[1][9]

Systemic Lupus Erythematosus (SLE)

Patients with SLE, a systemic autoimmune disease, exhibit significantly higher plasma levels of cathepsin S compared to healthy individuals.[16] In lupus nephritis, a common and severe complication of SLE, cathepsin S is expressed by infiltrating macrophages within the glomeruli.[16] Preclinical studies using the specific cathepsin S inhibitor RO5461111 in a mouse model of lupus demonstrated a significant reduction in the activation of dendritic cells, T cells, and B cells, leading to decreased autoantibody production and protection from lupus nephritis.[17][18][19]

Multiple Sclerosis (MS)

In MS, an autoimmune disease of the central nervous system, cathepsin S is implicated in the processing of myelin autoantigens for presentation to autoreactive T cells.[20] Studies have shown that cathepsin S RNA and protein levels are higher in the peripheral blood mononuclear cells and serum of MS patients, particularly during relapse phases.[20] Furthermore, mature forms of cathepsin S are found in the hematopoietic stem cells of patients with acute MS, suggesting a fundamental role in the disease's pathogenesis.[21]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the expression of cathepsin S in various autoimmune diseases and the potency of selected inhibitors.

Table 1: Cathepsin S Expression and Activity in Autoimmune Diseases

| Disease | Sample Type | Finding | Reference(s) |

| Rheumatoid Arthritis (RA) | Synovial Fluid | Significantly higher levels of cathepsin S compared to osteoarthritis patients and serum. | [7][10][12] |

| Psoriasis | Skin Tape Strips | Significantly higher levels and activity of cathepsin S in psoriatic lesions compared to healthy controls. | [1] |

| Systemic Lupus Erythematosus (SLE) | Plasma | Significantly higher plasma levels of cathepsin S in SLE patients compared to healthy controls. | [16] |

| Multiple Sclerosis (MS) | Peripheral Blood Mononuclear Cells (PBMCs) & Serum | Cathepsin S RNA was 74% higher in PBMCs and serum protein was 66% higher in MS patients during relapse compared to controls. | [20] |

Table 2: Potency of Selected Cathepsin S Inhibitors

| Inhibitor | Target Species | IC₅₀ Value (nM) | Notes | Reference(s) |

| RO5461111 | Mouse | EC₅₀ = 189.3 nM (in vivo) | Orally available, specific antagonist. Showed efficacy in a mouse model of SLE. | [17][22] |

| RO5444101 | Human | 0.2 nM | Highly potent and >25,000-fold more selective for Cathepsin S over other cysteine cathepsins. | [2][22] |

| RO5444101 | Mouse | 0.3 nM | Potent inhibitor in the mouse model. | [2][22] |

| LY3000328 | Human | 7.7 nM | Selective inhibitor that has been used in disease models. | [2] |

| LY3000328 | Mouse | 1.67 nM | Potent inhibitor in the mouse model. | [2] |

| Clik60 | Mouse | Not specified | Specific inhibitor shown to be effective in a mouse model of Sjögren's syndrome. | [23][24] |

| VBY-825 | Human | 0.5 nM | Potent inhibitor of multiple cathepsins, including Cathepsin S. | [25] |

| CA-074 | Human | 4,800 nM (at pH 5.5) | Primarily a Cathepsin B inhibitor, but shows some cross-reactivity with Cathepsin S. | [26] |

Key Experimental Methodologies

Studying the activity and inhibition of cathepsin S requires specific and reliable assays. Below are protocols for key experiments.

Cathepsin S Fluorometric Activity Assay

This assay measures the enzymatic activity of cathepsin S by quantifying the cleavage of a fluorogenic substrate.

Principle: The assay utilizes a synthetic peptide substrate, such as Z-Val-Val-Arg-AFC (Z-VVR-AFC), which consists of a peptide sequence preferred by cathepsin S linked to a fluorescent reporter molecule, 7-Amino-4-trifluoromethylcoumarin (AFC). When the substrate is intact, the fluorescence of AFC is quenched. Upon cleavage by active cathepsin S, the free AFC is released, and its fluorescence can be measured, which is directly proportional to the enzyme's activity.

Materials:

-

CS Cell Lysis Buffer (e.g., from kit suppliers)

-

CS Reaction Buffer (e.g., from kit suppliers)

-

Cathepsin S Substrate (e.g., Z-VVR-AFC, 10 mM stock)

-

Purified active Cathepsin S (for standard curve)

-

Cathepsin S Inhibitor (e.g., E-64 or Z-FF-FMK, for negative control)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)

Protocol:

-

Sample Preparation (Cell Lysates):

-

Collect 1-5 x 10⁶ cells by centrifugation.

-

Lyse the cell pellet in 50 µL of chilled CS Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at high speed for 5 minutes to pellet cell debris.

-

Collect the supernatant (lysate) for the assay. Determine protein concentration if needed.

-

-

Assay Setup:

-

Add 50 µL of cell lysate or purified enzyme to wells of the 96-well plate.

-

For a negative control, pre-incubate a sample well with a cathepsin S inhibitor for 10-15 minutes at room temperature.

-

Add 50 µL of CS Reaction Buffer to each well.

-

-

Reaction Initiation:

-

Add 2 µL of the 10 mM Z-VVR-AFC substrate to each well (final concentration: ~200 µM).

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours, protected from light. For kinetic assays, begin reading immediately.

-

-

Measurement:

-

Read the fluorescence in a plate reader with excitation at 400 nm and emission at 505 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of a blank control (buffer and substrate only) from all readings.

-

Determine the fold-increase in activity by comparing the relative fluorescence units (RFU) of the test samples to uninduced or negative controls.

-

Cathepsin S Inhibitor Screening Assay

This workflow is designed to identify and characterize potential inhibitors of cathepsin S.

Conclusion and Future Perspectives

Cathepsin S stands at a critical intersection of innate and adaptive immunity. Its central role in MHC class II-mediated self-antigen presentation solidifies its position as a key driver of the autoimmune response. Furthermore, its extracellular activities in promoting inflammation and tissue degradation underscore its multifaceted contribution to the pathology of diseases like RA, psoriasis, SLE, and MS. The development of potent and highly selective cathepsin S inhibitors has shown significant promise in preclinical models, validating it as a high-value therapeutic target.[14][27] Future research should focus on the clinical translation of these inhibitors, exploring their efficacy and safety in human autoimmune diseases. Additionally, a deeper understanding of the context-dependent roles of extracellular cathepsin S and its interaction with other proteases and signaling pathways will likely unveil new avenues for therapeutic intervention. The continued investigation of cathepsin S promises to yield novel strategies for the management of a wide spectrum of debilitating autoimmune disorders.

References

- 1. Cathepsin S is the major activator of the psoriasis-associated proinflammatory cytokine IL-36γ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of cathepsins K and S expression within the rheumatoid and osteoarthritic synovium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. Evaluation of Serum Cathepsin-S Level in Psoriatic Patients [journals.ekb.eg]

- 7. Expression and activity profiling of selected cysteine cathepsins and matrix metalloproteinases in synovial fluids from patients with rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Cathepsin S is the major activator of the psoriasis-associated proinflammatory cytokine IL-36γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cathepsin S and cathepsin L in serum and synovial fluid in rheumatoid arthritis with and without autoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Exploring the role of cathepsin in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Upregulation of cathepsin S in psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ruhr-uni-bochum.de [ruhr-uni-bochum.de]

- 16. researchgate.net [researchgate.net]

- 17. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 19. researchgate.net [researchgate.net]

- 20. Cathepsins and their endogenous inhibitors cystatins: expression and modulation in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Expression of cathepsins S and D signals a distinctive biochemical trait in CD34+ hematopoietic stem cells of relapsing-remitting multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bpsbioscience.com [bpsbioscience.com]

Cathepsin S: A Pivotal Target in Oncology Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin S (CTSS) is a lysosomal cysteine protease belonging to the papain superfamily.[1][2] While historically known for its role in antigen presentation, a growing body of evidence has implicated Cathepsin S as a critical player in cancer progression.[1][3][4] Its overexpression is correlated with poor prognosis in various malignancies, including colorectal cancer, gastric cancer, and glioblastomas.[4][5][6] Unlike many other cathepsins that are active only in the acidic environment of lysosomes, Cathepsin S remains active at a neutral pH, allowing it to function both intracellularly and in the extracellular tumor microenvironment (TME).[7][8][9] This unique characteristic, combined with its multifaceted role in tumor invasion, angiogenesis, and immune evasion, makes Cathepsin S an attractive and compelling target for novel anticancer therapies.[1][3][4]

This technical guide provides a comprehensive overview of Cathepsin S as a therapeutic target, summarizing its mechanisms of action, presenting quantitative data on its inhibition, detailing key experimental protocols, and visualizing its complex signaling pathways.

The Multifaceted Role of Cathepsin S in Cancer Pathophysiology

Cathepsin S contributes to cancer progression through several distinct but interconnected mechanisms:

1. Tumor Invasion and Metastasis: Extracellular Cathepsin S plays a direct role in the degradation of the extracellular matrix (ECM), a critical step for tumor cell invasion and metastasis.[1][10][11] It can cleave various ECM components, including collagen, elastin, and laminin-5, thereby paving the way for cancer cells to invade surrounding tissues and enter blood and lymphatic vessels.[10][12][13][14] The secretion of Cathepsin S from both tumor cells and tumor-associated macrophages (TAMs) contributes to this pro-invasive activity.[3][5][15]

2. Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. Cathepsin S promotes angiogenesis by several mechanisms.[12][13][16] It can directly stimulate the migration and tube formation of endothelial cells.[4][16] Furthermore, by degrading ECM proteins like laminin-5, it can release pro-angiogenic fragments.[12][13] Studies have shown that both tumor-derived and host-derived Cathepsin S contribute to neovascularization, and its inhibition leads to impaired tumor vascularization.[16][17]

3. Immune Evasion: Cathepsin S plays a pivotal role in the processing of the major histocompatibility complex (MHC) class II invariant chain (CD74) in antigen-presenting cells (APCs).[6][18][19] By regulating antigen presentation, Cathepsin S can influence the adaptive immune response. In the TME, Cathepsin S activity can promote an immunosuppressive environment by favoring the development of CD4+ T cells over cytotoxic CD8+ T cells and promoting the polarization of M2-type macrophages.[18][20] Inhibition of Cathepsin S can shift the balance towards an anti-tumor immune response, making it a promising target for cancer immunotherapy.[18][20]

Signaling Pathways and Molecular Interactions

The pro-tumorigenic effects of Cathepsin S are mediated through its interaction with various signaling pathways.

One key pathway involves the activation of Protease-Activated Receptor 2 (PAR2), which can promote tumor cell proliferation.[6][21] Additionally, targeting Cathepsin S has been shown to induce cancer cell autophagy through the EGFR-ERK signaling pathway.[22] More recently, Cathepsin S has been identified as a regulator of ferroptosis sensitivity in hepatocellular carcinoma via the KEAP1-NRF2 signaling pathway.[23] It promotes the degradation of KEAP1, leading to the stabilization of NRF2 and subsequent resistance to ferroptosis.[23]

Pharmacological Inhibition of Cathepsin S

The therapeutic potential of targeting Cathepsin S has led to the development of various small molecule inhibitors. These inhibitors are often classified by their mechanism of action (e.g., reversible or irreversible) and their chemical scaffold (e.g., nitriles, vinyl sulfones).[4][24]

Table 1: Preclinical Efficacy of Selected Cathepsin S Inhibitors

| Inhibitor Class | Compound | Target Cathepsins | In Vitro Potency (IC₅₀/Kᵢ) | Cancer Model | Key Findings | Reference |

| Dipeptidyl Nitrile | Unnamed Nitrile Inhibitor | Selective for Cathepsin S over K, V, L, B | Not specified | Murine MC38 colorectal, Human MCF7 breast | Reduced tumor cell invasion and endothelial tube formation in vitro; significantly reduced tumor volume in vivo. | [4] |

| Reversible Covalent | VBY-825 | Pan-cathepsin (B, L, S, V) | IC₅₀: 4.3 nM (CatB), 0.5-3.3 nM (CatL) | Pancreatic Islet Cancer (RIP1-Tag2 mouse model) | Significantly decreased tumor burden and number. | [24] |

| α-ketoamide | 6r | Cathepsin S | Not specified | Various cancer cell lines | Induced autophagy and subsequent apoptosis via the EGFR-ERK pathway. | [22] |

| Antibody | Fsn0503 | Cathepsin S | Not specified | Human xenograft models | Inhibited endothelial invasion and tube formation; retarded tumor vascularization in vivo; synergistic effect with anti-VEGF antibody. | [16] |

Note: This table is a summary of representative preclinical data and is not exhaustive.

Key Experimental Methodologies

The study of Cathepsin S in oncology relies on a variety of specialized experimental protocols.

Cathepsin S Activity Assay (Fluorometric)

This assay is fundamental for measuring the enzymatic activity of Cathepsin S and for screening potential inhibitors.

Protocol:

-

Sample Preparation:

-

Assay Reaction:

-

Add 50-200 µg of cell lysate to a 96-well plate.[25]

-

Add 50 µL of Cathepsin S Reaction Buffer to each sample.[25]

-

Add 2 µL of a 10 mM stock of a fluorogenic substrate (e.g., Ac-VVR-AFC or Z-VVR-AFC) to achieve a final concentration of 200 µM.[25] The substrate consists of a peptide sequence recognized by Cathepsin S linked to a fluorophore (AFC) that is quenched.

-

For negative controls, a Cathepsin S inhibitor can be added prior to the substrate.[25]

-

-

Incubation and Detection:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[25]

-

Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[25] The increase in fluorescence is directly proportional to Cathepsin S activity.

-

Western Blotting for Cathepsin S Expression

Western blotting is used to detect and quantify the levels of Cathepsin S protein in cell or tissue lysates.

Protocol:

-

Lysate Preparation: Prepare protein lysates from cells or tissues using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate 30-50 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween® 20 (TBST) for 1 hour at room temperature.[26]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against Cathepsin S (e.g., rabbit polyclonal) diluted 1:500-1:3000 in 5% BSA/TBST overnight at 4°C with gentle shaking.[26] Cathepsin S can be detected as a pro-form (~37 kDa) and a mature, active form (~25 kDa).[19]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunohistochemistry (IHC) for Cathepsin S Localization

IHC is used to visualize the expression and localization of Cathepsin S within tumor tissues.

Protocol:

-

Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., sodium citrate).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.

-

Primary Antibody Incubation: Incubate sections with a primary antibody against Cathepsin S diluted 1:100-1:1000 overnight at 4°C.[27]

-

Detection: Use a labeled polymer-HRP detection system.

-

Chromogen: Apply a chromogen such as DAB to visualize the antibody binding (typically results in a brown stain).[27]

-

Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei (blue).[27]

-

Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

-

Analysis: Examine under a microscope to assess the intensity and localization of Cathepsin S staining within the tumor and stromal compartments.

Conclusion and Future Directions

Cathepsin S has emerged as a high-value therapeutic target in oncology due to its integral roles in tumor invasion, angiogenesis, and immune modulation.[1][3] Its extracellular activity in the neutral pH of the tumor microenvironment makes it particularly accessible to pharmacological intervention. Preclinical studies with small molecule inhibitors and therapeutic antibodies have shown promising anti-tumor efficacy, both as monotherapies and in combination with other agents like anti-VEGF therapies.[4][16]

Future research should focus on the development of highly selective, potent, and orally bioavailable Cathepsin S inhibitors to minimize off-target effects.[8] Further elucidation of the complex interplay between Cathepsin S and various signaling pathways, such as autophagy and ferroptosis, will open new avenues for therapeutic strategies.[22][23][28] Moreover, exploring the potential of Cathepsin S inhibitors as adjuvants to immunotherapy is a particularly exciting frontier, with the potential to reverse the immunosuppressive tumor microenvironment and enhance the efficacy of checkpoint inhibitors.[18][29] The continued investigation of Cathepsin S will undoubtedly pave the way for innovative and effective cancer treatments.

References

- 1. Cathepsin S as a cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cathepsins mediate tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leading the invasion: The role of Cathepsin S in the tumour microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A bioavailable cathepsin S nitrile inhibitor abrogates tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. mdpi.com [mdpi.com]

- 9. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Cysteine Cathepsins in Tumor-Associated Immune Cells [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Cathepsin S controls angiogenesis and tumor growth via matrix-derived angiogenic factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cathepsin S Controls Angiogenesis and Tumor Growth via Matrix-derived Angiogenic Factors [dash.harvard.edu]

- 14. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antibody Targeting of Cathepsin S Inhibits Angiogenesis and Synergistically Enhances Anti-VEGF | PLOS One [journals.plos.org]

- 17. Cathepsin S from both tumor and tumor-associated cells promote cancer growth and neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Cathepsin S Antibody | Cell Signaling Technology [cellsignal.com]

- 20. researchgate.net [researchgate.net]

- 21. Cathepsin S Evokes PAR2-Dependent Pain in Oral Squamous Cell Carcinoma Patients and Preclinical Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Cathepsin S regulates ferroptosis sensitivity in hepatocellular carcinoma through the KEAP1-NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. resources.amsbio.com [resources.amsbio.com]

- 26. Cathepsin S Antibody (#25084) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 27. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 28. Cathepsin S as a target in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Novel Opportunities for Cathepsin S Inhibitors in Cancer Immunotherapy by Nanocarrier-Mediated Delivery - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-10329670: A Technical Guide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10329670 is a potent, selective, and orally bioavailable noncovalent inhibitor of cathepsin S (CTSS), a cysteine protease with a critical role in the adaptive immune response.[1] By specifically targeting CTSS, JNJ-10329670 offers a promising tool for investigating the role of this enzyme in various immunological processes and as a potential therapeutic agent for autoimmune diseases and allergies. This technical guide provides an in-depth overview of JNJ-10329670, including its mechanism of action, pharmacological properties, and detailed experimental protocols for its evaluation in immunology research.

Introduction to Cathepsin S and its Role in Immunology

Cathepsin S is a lysosomal cysteine protease predominantly expressed in antigen-presenting cells (APCs), such as dendritic cells, B cells, and macrophages. It plays a crucial role in the processing of the invariant chain (Ii), a chaperone protein associated with major histocompatibility complex (MHC) class II molecules. The degradation of the invariant chain is an essential step for the loading of antigenic peptides onto MHC class II molecules, which are then presented to CD4+ T helper cells, initiating an adaptive immune response. Due to its pivotal role in antigen presentation, cathepsin S has emerged as a key target for the development of novel immunomodulatory therapies.

Mechanism of Action of JNJ-10329670

JNJ-10329670 is a non-peptidic, noncovalent, and reversible inhibitor of human cathepsin S.[1] It selectively binds to the active site of cathepsin S, thereby blocking its enzymatic activity. This inhibition prevents the final proteolytic cleavage of the invariant chain, leading to the accumulation of a specific fragment known as the p10 fragment (also referred to as CLIP - class II-associated invariant chain peptide). The persistence of CLIP in the peptide-binding groove of MHC class II molecules physically obstructs the loading of antigenic peptides, consequently impairing the presentation of antigens to CD4+ T cells and dampening the subsequent T-cell mediated immune response.

In Vitro Pharmacology

The in vitro activity of JNJ-10329670 has been characterized through various enzymatic and cellular assays.

Enzymatic Inhibition

JNJ-10329670 demonstrates high potency and selectivity for human cathepsin S.

| Target Enzyme | Inhibition Constant (Ki) | Reference |

| Human Cathepsin S | ~30 nM | [1] |

| Human Cathepsin L | Inactive | [1] |

| Human Cathepsin F | Inactive | [1] |

| Human Cathepsin K | Inactive | [1] |

Table 1: Inhibitory Potency and Selectivity of JNJ-10329670.

Cellular Activity

The cellular efficacy of JNJ-10329670 has been assessed by its ability to inhibit invariant chain processing in human cell lines and primary cells.

| Cell Type | Assay | IC50 | Reference |

| Human B Cell Lines | Invariant Chain p10 Accumulation | ~1 µM | [1] |

| Primary Human Dendritic Cells | Invariant Chain p10 Accumulation | ~1 µM | [1] |

Table 2: Cellular Activity of JNJ-10329670.

In Vivo Pharmacology

Pharmacokinetics

While the primary literature describes JNJ-10329670 as "orally available," specific quantitative pharmacokinetic parameters such as oral bioavailability, plasma half-life, Cmax, and Tmax in preclinical species like rats are not publicly available in the reviewed literature.[1]

In Vivo Efficacy

The in vivo efficacy of JNJ-10329670 was demonstrated in a humanized mouse model where immunocompromised mice were reconstituted with human peripheral blood mononuclear cells (PBMCs).[1] In this model, JNJ-10329670 was shown to block the proteolysis of the invariant chain in vivo.[1] However, detailed efficacy data in standard immunology models, such as the collagen-induced arthritis (CIA) model, are not available in the public domain.

Signaling Pathways and Experimental Workflows

MHC Class II Antigen Presentation Pathway

The following diagram illustrates the central role of cathepsin S in the MHC class II antigen presentation pathway and the point of intervention for JNJ-10329670.

Experimental Workflow for Evaluating JNJ-10329670

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a cathepsin S inhibitor like JNJ-10329670.

Experimental Protocols

Invariant Chain Degradation Assay

Objective: To determine the cellular potency of JNJ-10329670 by measuring the accumulation of the invariant chain p10 fragment in human B cells.

Materials:

-

Human B cell line (e.g., Raji)

-

JNJ-10329670

-

Complete RPMI 1640 medium

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Primary antibody against the C-terminus of the invariant chain

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Plate reader or imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture human B cells in complete RPMI 1640 medium.

-

Seed cells at an appropriate density in a multi-well plate.

-

Treat cells with a serial dilution of JNJ-10329670 (e.g., 0.01 to 100 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Normalize the protein concentration of all samples.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the invariant chain overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescence substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensity of the p10 fragment.

-

Plot the p10 band intensity against the concentration of JNJ-10329670 and determine the IC50 value using non-linear regression analysis.

-

Antigen-Specific T-Cell Proliferation Assay

Objective: To assess the functional consequence of cathepsin S inhibition by JNJ-10329670 on antigen-specific T-cell proliferation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Antigen (e.g., Tetanus Toxoid)

-

JNJ-10329670

-

Complete RPMI 1640 medium

-

96-well round-bottom plates

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)

-

Scintillation counter or flow cytometer

Procedure:

-

PBMC Isolation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the PBMCs with PBS.

-

Resuspend the cells in complete RPMI 1640 medium.

-

-

Assay Setup:

-

Plate the PBMCs at a density of 2 x 10⁵ cells/well in a 96-well round-bottom plate.

-

Add a serial dilution of JNJ-10329670 (e.g., 0.01 to 10 µM) or vehicle control (DMSO) to the wells.

-

Pre-incubate the cells with the compound for 1-2 hours at 37°C.

-

Stimulate the cells with an optimal concentration of the antigen (e.g., tetanus toxoid, 1 µg/mL). Include unstimulated and positive control (e.g., phytohemagglutinin) wells.

-

-

Cell Proliferation Measurement:

-

Incubate the plates for 5-7 days at 37°C in a humidified CO₂ incubator.

-

For [³H]-thymidine incorporation:

-

Pulse the cells with 1 µCi of [³H]-thymidine per well for the final 18-24 hours of incubation.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

For CFSE-based assay:

-

Label the PBMCs with CFSE before plating.

-

After the incubation period, harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4).

-

Analyze the dilution of CFSE fluorescence in the CD4+ T-cell population by flow cytometry.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of T-cell proliferation for each concentration of JNJ-10329670 compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration using non-linear regression analysis.

-

Conclusion

JNJ-10329670 is a valuable research tool for elucidating the role of cathepsin S in immune regulation. Its high potency and selectivity make it suitable for in vitro and in vivo studies aimed at understanding the consequences of cathepsin S inhibition in various immunological contexts. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of JNJ-10329670 and its potential as a therapeutic agent for immune-mediated diseases. Further studies are warranted to fully characterize its pharmacokinetic profile and in vivo efficacy in relevant disease models.

References

The Enigmatic Role of JNJ-10329670 in Neuroinflammation: A Review of Available Data

A comprehensive search for the compound JNJ-10329670 in the context of neuroinflammation has yielded no direct publicly available scientific literature, clinical trial data, or specific mentions. This suggests that "JNJ-10329670" may be an internal development codename that has not yet been disclosed in publications, a misidentified compound, or a designation that is no longer in use.

While a detailed technical guide on JNJ-10329670 cannot be constructed at this time due to the absence of specific data, this report will provide a framework for understanding the key aspects of studying a novel compound for neuroinflammation, based on established research principles in the field. This guide will serve as a template for the kind of in-depth analysis required for a compound like JNJ-10329670, should information become available.

Understanding Neuroinflammation: The Therapeutic Target

Neuroinflammation is a complex biological response within the central nervous system (CNS) initiated in response to various stimuli, including infection, injury, and neurodegenerative disease.[1] A key player in this process is the activation of glial cells, particularly microglia and astrocytes.[1] While initially a protective mechanism, chronic or dysregulated neuroinflammation contributes to neuronal damage and the progression of numerous neurological disorders.

Key Cellular and Molecular Events in Neuroinflammation:

-

Microglial Activation: Microglia, the resident immune cells of the CNS, transition from a resting to an activated state. Activated microglia can adopt different phenotypes, broadly categorized as pro-inflammatory (M1) and anti-inflammatory (M2).[2]

-

Astrocyte Reactivity: Astrocytes also become reactive, a process known as astrogliosis, which can have both beneficial and detrimental effects on neuronal survival.

-

Cytokine and Chemokine Production: Activated glial cells release a plethora of signaling molecules, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines, which orchestrate the inflammatory response.

-

Infiltration of Peripheral Immune Cells: In certain conditions, the blood-brain barrier (BBB) can be compromised, allowing peripheral immune cells to enter the CNS and exacerbate inflammation.

Hypothetical Mechanism of Action and Signaling Pathways for a Neuroinflammatory Modulator

A novel therapeutic agent targeting neuroinflammation, such as the theoretical JNJ-10329670, would likely modulate one or more of the key signaling pathways involved in the inflammatory cascade. Below is a hypothetical signaling pathway that such a compound might target.

References

In-Depth Technical Guide: Nipocalimab's Potential in Sjögren's Syndrome Research

An initial search for "JNJ-10329670" in the context of Sjögren's syndrome did not yield specific results for an investigational therapy with that identifier. The publicly available information from Johnson & Johnson's pipeline and clinical trial data consistently points to nipocalimab as their key investigational treatment for this autoimmune disease. Therefore, this technical guide will focus on the core data and potential of nipocalimab in Sjögren's syndrome research.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Sjögren's Syndrome and Unmet Needs

Sjögren's syndrome is a chronic, systemic autoimmune disease characterized by lymphocytic infiltration of exocrine glands, primarily the lacrimal and salivary glands, leading to symptoms of dryness (sicca).[1][2] The disease can also have extraglandular manifestations, affecting organs such as the lungs, kidneys, and nervous system, and is associated with a higher risk of B-cell lymphomas.[3] It is one of the most prevalent autoantibody-driven diseases, affecting millions worldwide, with a significant female predominance.[3][4] Despite its prevalence and impact on quality of life, there are currently no approved advanced therapies that address the underlying systemic nature of the disease, representing a high unmet medical need.[3][5]

Nipocalimab: Mechanism of Action

Nipocalimab is an investigational, fully human, aglycosylated, effectorless, high-affinity monoclonal antibody that targets the neonatal Fc receptor (FcRn).

Signaling Pathway of IgG and the Role of FcRn

The neonatal Fc receptor (FcRn) plays a crucial role in maintaining the homeostasis of Immunoglobulin G (IgG) and albumin by protecting them from lysosomal degradation. In the acidic environment of the endosome, IgG binds to FcRn. This complex is then recycled to the cell surface, where at a neutral pH, IgG is released back into circulation. This recycling mechanism significantly extends the half-life of IgG.

Nipocalimab's Intervention

Nipocalimab is an FcRn blocker.[5] By binding to FcRn with high affinity, it competitively inhibits the binding of IgG, including pathogenic autoantibodies. This disruption of the IgG-FcRn interaction prevents the recycling of IgG back into circulation, leading to its increased clearance and subsequent degradation in lysosomes. This mechanism results in a rapid and significant reduction in the levels of circulating IgG, including the autoantibodies that are central to the pathogenesis of Sjögren's syndrome. Johnson & Johnson is evaluating this immunoselective treatment with the aim of lowering IgG without impacting other immune functions.[4]

Clinical Development and Efficacy Data

Nipocalimab is being investigated in the Phase 2 DAHLIAS study (NCT04969812) for adults with moderately-to-severely active primary Sjögren's disease.[3]

Table 1: Key Efficacy Endpoints from the Phase 2 DAHLIAS Study

| Endpoint | Nipocalimab (15 mg/kg) | Placebo | Timepoint |

| Primary Endpoint: Change from Baseline in ClinESSDAI Score | Statistically significant improvement | - | Week 24 |

| IgG Reduction | >77% reduction | - | - |

| Objective Salivary Flow (≥50% increase from baseline) | 32.7% of patients | 16% of patients | Week 24 |

Note: Specific quantitative values for the primary endpoint were not detailed in the provided search results, only that the improvement was "significant."

The Clinical European League Against Rheumatism Sjögren's Syndrome Disease Activity Index (ClinESSDAI) is a composite index used to measure systemic disease activity.[6] The DAHLIAS study met its primary endpoint, demonstrating a significant improvement in the ClinESSDAI score at 24 weeks for patients receiving nipocalimab.[5] Furthermore, key secondary endpoints were also met, indicating reduced disease activity both systemically and across multiple organ systems.[5] Notably, the improvements in ClinESSDAI were generally greatest in participants with the highest baseline levels of anti-Ro and anti-La autoantibodies.[5]

Patients treated with nipocalimab also reported numerical improvements in symptoms that are most impactful to their quality of life, including mouth, eye, and vaginal dryness, as well as fatigue and joint pain.[5]

Experimental Protocols

Phase 2 DAHLIAS Study (NCT04969812) Protocol Overview

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[3]

-

Participant Population: Adults with moderately-to-severely active primary Sjögren's disease who are seropositive for anti-Ro60 and/or anti-Ro52 IgG antibodies.[3]

-

Intervention: Intravenous administration of nipocalimab or placebo.

-

Primary Outcome Measure: Change from baseline in the ClinESSDAI Score at Week 24.[3]

-

Select Secondary Outcome Measures:

-

ESSPRI (EULAR Sjögren's Syndrome Patient Reported Index) Response at Week 24.[6]

-

Assessments of individual organ system disease activity.

-

Safety and tolerability assessments.

-

Future Directions and Potential

The positive results from the Phase 2 DAHLIAS study have led to nipocalimab being granted U.S. FDA Breakthrough Therapy Designation for the treatment of adults with moderate-to-severe Sjögren's disease.[5] A Phase 3 clinical trial, NCT06741969, is planned to further evaluate the clinical efficacy and safety of nipocalimab in this patient population, with the primary endpoint being the change from baseline in ClinESSDAI score at Week 48.[7]

The mechanism of selectively targeting the recycling of pathogenic IgG autoantibodies presents a promising and targeted approach for the treatment of Sjögren's syndrome. If successful in Phase 3 trials, nipocalimab could become a first-in-class therapy that addresses the underlying cause of the disease for a significant portion of patients. Further research will likely focus on long-term safety and efficacy, as well as its potential impact on preventing disease progression and extraglandular manifestations.

References

- 1. Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sjogren's syndrome - Symptoms and causes - Mayo Clinic [mayoclinic.org]

- 3. Nipocalimab is the first and only investigational therapy granted U.S. FDA Breakthrough Therapy Designation for the treatment of adults living with moderate-to-severe Sjögren’s disease [jnj.com]

- 4. Sjögren’s disease (SjD) [jnj.com]

- 5. Nipocalimab demonstrates significant clinical improvement in disease activity and IgG reduction in Phase 2 Sjögren’s disease study [jnj.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. J&J Study NCT06741969 [clinicaltrials.jnj.com]

In-Depth Technical Guide: JNJ-78306358 and its Effect on T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-78306358 is a first-in-class, investigational bispecific antibody designed to redirect T-cells to target and eliminate tumor cells expressing Human Leukocyte Antigen-G (HLA-G). This document provides a comprehensive technical overview of the mechanism of action of JNJ-78306358 and its multifaceted effects on T-cell activation. It consolidates preclinical and clinical data, details experimental methodologies, and visualizes key pathways and processes to serve as a resource for researchers in oncology and immunology. Although clinical development was halted due to dose-limiting toxicities, the data generated from the study of JNJ-78306358 provide valuable insights into the therapeutic potential and challenges of targeting HLA-G in solid tumors.

Core Mechanism of Action

JNJ-78306358 is an IgG1 bispecific antibody that functions by creating an immunological synapse between a T-cell and an HLA-G-expressing tumor cell.[1][2] This is achieved through its dual-binding specificity:

-

Tumor-Targeting Arm: A single-chain variable fragment (scFv) domain that binds with high affinity (KD ~13 pM) to the α3 domain of HLA-G on tumor cells.[3]

-

T-Cell Engaging Arm: A Fab domain engineered for weaker affinity binding (KD ~22 nM) to the epsilon subunit of the CD3 T-cell co-receptor (CD3ε) on T-cells.[3]